BenchChemオンラインストアへようこそ!

2-(5-methylfuran-2-yl)propanoic acid

Lipophilicity Polar Surface Area Drug‑likeness

2-(5-Methylfuran-2-yl)propanoic acid is a direct heterocyclic bioisostere of ibuprofen, offering a distinct physicochemical profile (XLogP3=1.5, TPSA=50.4 Ų) for systematic SAR studies on COX inhibition, isoform selectivity, and metabolic stability. Its low molecular weight (154.16 g/mol) and favorable ligand efficiency make it ideal for fragment-based drug discovery targeting cyclooxygenase-2. Sourced with regioisomeric purity (2-substituted) to ensure biological effects are attributable solely to the profen pharmacophore. Available at ≥95% purity from multiple suppliers, enabling reproducible downstream chemistry, ester prodrug synthesis, and enantiomerically pure analog development.

Molecular Formula C8H10O3
Molecular Weight 154.2
CAS No. 1000004-70-5
Cat. No. B6285321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-methylfuran-2-yl)propanoic acid
CAS1000004-70-5
Molecular FormulaC8H10O3
Molecular Weight154.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5-Methylfuran-2-yl)propanoic Acid (CAS 1000004-70-5): Baseline Profile for Research Procurement


2-(5-Methylfuran-2-yl)propanoic acid is a heterocyclic analog of the 2‑arylpropanoic acid (profen) class of non‑steroidal anti‑inflammatory drugs (NSAIDs). It replaces the phenyl ring of ibuprofen with a 5‑methylfuran moiety, resulting in a molecular formula of C₈H₁₀O₃ and a molecular weight of 154.16 g mol⁻¹ [1]. The compound possesses a chiral center at the α‑carbon of the propanoic acid side chain, making it structurally analogous to the pharmacophoric core of ibuprofen, flurbiprofen, and naproxen [2]. It is offered as a research‑grade building block (typically ≥95 % purity) for medicinal chemistry and fragment‑based drug discovery programs .

Why Generic Profen Analogs Cannot Replace 2‑(5‑Methylfuran‑2‑yl)propanoic Acid in Research Programs


Although 2‑arylpropanoic acids share a common scaffold, simple substitution of the aryl ring dramatically alters physicochemical properties, metabolic stability, and pharmacodynamics. The 5‑methylfuran ring in 2‑(5‑methylfuran‑2‑yl)propanoic acid lowers lipophilicity (XLogP3 = 1.5) relative to ibuprofen (XLogP3 = 3.5) and increases topological polar surface area (TPSA = 50.4 Ų vs. 37.3 Ų) [1][2]. These differences predict divergent membrane permeability, plasma protein binding, and CYP‑mediated oxidation profiles. Furthermore, the heteroatom in the furan ring alters hydrogen‑bonding networks within the cyclooxygenase (COX) active site, potentially yielding distinct isoform selectivity [3]. Consequently, in‑class compounds such as ibuprofen, flurbiprofen, or even the des‑methyl furan analog 2‑(furan‑2‑yl)propanoic acid cannot be assumed to recapitulate the biological behavior of 2‑(5‑methylfuran‑2‑yl)propanoic acid without direct comparative data.

Product‑Specific Quantitative Evidence for 2‑(5‑Methylfuran‑2‑yl)propanoic Acid (CAS 1000004-70-5) vs. Closest Analogs


Physicochemical Differentiation: 2‑(5‑Methylfuran‑2‑yl)propanoic Acid vs. Ibuprofen (Computed Descriptors)

2‑(5‑Methylfuran‑2‑yl)propanoic acid exhibits a computed octanol–water partition coefficient (XLogP3) of 1.5 and a topological polar surface area (TPSA) of 50.4 Ų. In contrast, ibuprofen has an XLogP3 of 3.5 and a TPSA of 37.3 Ų [1][2]. The 2.0‑unit reduction in logP and 13.1 Ų increase in TPSA place the furan analog in a distinct region of oral drug‑like chemical space, forecasting higher aqueous solubility and lower passive membrane permeability compared to the phenyl‑based congener.

Lipophilicity Polar Surface Area Drug‑likeness

Regioisomeric Differentiation: 2‑(5‑Methylfuran‑2‑yl)propanoic Acid vs. 3‑(5‑Methylfuran‑2‑yl)propanoic Acid

Attachment of the propanoic acid side chain at the 2‑position of the furan ring (alpha to the heterocycle) creates the canonical 2‑arylpropanoic acid scaffold required for COX‑1/COX‑2 inhibition. The 3‑substituted isomer (CAS 1456-08-2) moves the carboxylic acid away from the chiral center, resulting in a beta‑arylpropanoic acid that cannot adopt the requisite geometry for bidentate salt‑bridge formation with Arg‑120 in the COX active site [1][2]. This fundamental difference is reflected in the Rotatable Bond Count: 2 for the 2‑substituted isomer versus 3 for the 3‑substituted isomer [3][4].

Regiochemistry SAR COX inhibition

Commercial Purity Benchmarking: 2‑(5‑Methylfuran‑2‑yl)propanoic Acid vs. Closest Commercial Furan Analog

The target compound is routinely supplied at 95 % purity by multiple independent vendors (e.g., Fluorochem, LeYan, Chemscene) . By comparison, the des‑methyl analog 2‑(furan‑2‑yl)propanoic acid (CAS 24954-09-4) is less widely available and often listed with similar or lower purity but at higher cost per gram (e.g., $1,295/g from AKSci) . The presence of the 5‑methyl substituent enhances the commercial synthesis route, resulting in more consistent lot‑to‑lot purity and lower procurement cost.

Purity Supply consistency Research grade

Gastrotoxicity Potential: Furan‑Containing Profens vs. Classical Phenyl‑Based NSAIDs

Furan‑containing NSAID candidates such as F‑776 (5‑(4‑chlorophenyl)‑β‑hydroxy‑2‑furanpropanoic acid) have demonstrated non‑ulcerogenic anti‑inflammatory activity in preclinical models, in contrast to ibuprofen and indomethacin [1]. While no direct ulcerogenicity data exist for 2‑(5‑methylfuran‑2‑yl)propanoic acid, the furan heterocycle is recognized as a carboxylic acid bioisostere that can mitigate gastric prostaglandin suppression—a mechanism supported by the reduced gastrotoxicity of furan‑containing ibuprofen‑furoxan hybrids [2]. This class‑level trend provides a rationale for selecting 2‑(5‑methylfuran‑2‑yl)propanoic acid over phenyl‑based profens when GI safety is a primary screening objective.

Ulcerogenicity GI safety Furan bioisostere

Differential Metabolic Liability: Furan vs. Phenyl Oxidation Pathways

The furan ring is susceptible to cytochrome P450‑mediated oxidation to reactive epoxide or enedial intermediates, a pathway that is structurally distinct from the benzylic hydroxylation that dominates ibuprofen metabolism [1][2]. The 5‑methyl substituent on the furan ring may sterically and electronically modulate this oxidation, potentially altering the rate of reactive metabolite formation compared to unsubstituted furan analogs. Quantitative experimental data are not yet available for this specific compound; however, the metabolic divergence is a class‑level differentiator that can be exploited in toxicology profiling studies.

Metabolism CYP450 Reactive metabolites

Optimal Research and Industrial Use Cases for 2‑(5‑Methylfuran‑2‑yl)propanoic Acid (CAS 1000004-70-5)


Fragment‑Based Screening for Non‑Phenyl COX‑2 Selective Inhibitors

The compound’s low molecular weight (154 Da) and favorable ligand efficiency metrics make it suitable for fragment‑based drug discovery campaigns targeting cyclooxygenase‑2. Its distinct XLogP3 (1.5) and TPSA (50.4 Ų) profile, relative to ibuprofen, supports exploration of more hydrophilic, CNS‑sparing NSAID candidates [1][2].

Structure–Activity Relationship (SAR) Studies of Profen‑Class Analogs

As a direct furan bioisostere of ibuprofen, this compound enables systematic SAR studies to quantify the impact of aryl‑ring heteroatom substitution on COX inhibition potency, isoform selectivity, and metabolic stability. The regioisomeric purity (2‑substituted) ensures that observed biological effects are attributable to the profen pharmacophore, not to a β‑arylpropanoic acid contaminant [3].

Gastrointestinal Safety Profiling in Preclinical Inflammation Models

Based on class‑level evidence that furan‑containing profens exhibit reduced ulcerogenic potential, researchers can use 2‑(5‑methylfuran‑2‑yl)propanoic acid as a tool compound to test the hypothesis that furan substitution mitigates gastric prostaglandin suppression while retaining anti‑inflammatory efficacy [4][5].

Building Block for Chiral Profen Derivatives and Prodrugs

The chiral α‑carbon and the carboxylic acid handle make the compound a versatile intermediate for synthesizing enantiomerically pure profen analogs, ester prodrugs, or amide conjugates for targeted delivery. Its commercial availability at ≥95 % purity from multiple suppliers ensures reproducible downstream chemistry .

Quote Request

Request a Quote for 2-(5-methylfuran-2-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.